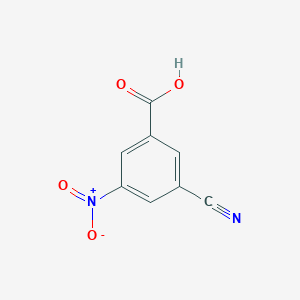

3-Cyano-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUIBKBNBPSUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620507 | |

| Record name | 3-Cyano-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-65-1 | |

| Record name | 3-Cyano-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyano-5-nitrobenzoic Acid from 3-Amino-5-nitrobenzoic Acid

<

This guide provides a comprehensive, technically detailed overview of the synthesis of 3-cyano-5-nitrobenzoic acid from 3-amino-5-nitrobenzoic acid. The procedure is grounded in the principles of the Sandmeyer reaction, a cornerstone of aromatic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic process, including the underlying mechanisms, experimental protocols, and safety considerations.

Introduction: The Significance of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a cyano group—on the aromatic ring provides a versatile scaffold for the construction of more complex molecules. The strategic placement of these groups allows for a wide range of subsequent chemical transformations, making it a key building block in the development of novel therapeutic agents and functional materials.

The synthesis described herein utilizes the Sandmeyer reaction, a robust and widely applicable method for the conversion of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[1][2][3] This transformation is particularly useful for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.

The Core Transformation: A Mechanistic Deep Dive into the Sandmeyer Reaction

The conversion of 3-amino-5-nitrobenzoic acid to this compound proceeds in two critical stages: diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Step 1: Diazotization

The initial step involves the reaction of the primary aromatic amine, 3-amino-5-nitrobenzoic acid, with nitrous acid (HNO₂) to form a diazonium salt.[4] Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then reacts with the nucleophilic amino group.[7] A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.

Step 2: The Sandmeyer Cyanation

The Sandmeyer reaction itself is the substitution of the diazonium group (-N₂⁺) with a cyanide nucleophile.[1][8] This step is catalyzed by a copper(I) salt, in this case, copper(I) cyanide (CuCN).[3] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][7] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[1][5] This highly reactive aryl radical then abstracts a cyanide group from a copper(II) species, regenerating the copper(I) catalyst and forming the desired benzonitrile.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Specification |

| 3-Amino-5-nitrobenzoic acid | 98%+ purity |

| Concentrated Hydrochloric Acid (HCl) | ~37% |

| Sodium Nitrite (NaNO₂) | 99%+ purity |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 98%+ purity |

| Potassium Cyanide (KCN) | 97%+ purity |

| Ethyl Acetate | ACS grade |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution |

| Brine | Saturated NaCl solution |

| Deionized Water | |

| Beakers, Erlenmeyer flasks, Graduated cylinders | Appropriate sizes |

| Magnetic stirrer and stir bars | |

| Ice bath | |

| Reflux condenser | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel and filter paper |

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Detailed Procedure

Part 1: Preparation of the Diazonium Salt

-

In a 250 mL beaker, dissolve 3.64 g (20 mmol) of 3-amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.[9]

-

Dilute the solution with 75 mL of water and cool the mixture to 0 °C in an ice bath with constant stirring.[9]

-

In a separate beaker, prepare a solution of 1.38 g (20 mmol) of sodium nitrite in 10 mL of water.[9]

-

Slowly add the sodium nitrite solution dropwise to the cooled acidic solution of the amine over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.[9]

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part 2: Preparation of the Copper(I) Cyanide Solution and Sandmeyer Reaction

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of potassium cyanide and the potential evolution of hydrogen cyanide gas.

-

In a 500 mL flask equipped with a reflux condenser, prepare a solution of 10 g (42 mmol) of copper(II) sulfate pentahydrate in 40 mL of water.[9]

-

In a separate beaker, dissolve 10 g (154 mmol) of potassium cyanide in 20 mL of water.[9]

-

Carefully and slowly add the potassium cyanide solution to the copper sulfate solution. A precipitate of copper(I) cyanide will form.

-

Heat the copper(I) cyanide mixture to 65 °C.[9]

-

Slowly add the previously prepared cold diazonium salt solution to the hot copper(I) cyanide mixture over approximately 15 minutes.[9] Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 40 minutes.[9]

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with 2M hydrochloric acid.

-

Extract the product into ethyl acetate (2 x 200 mL).[9]

-

Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[9]

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 7-9 ppm). The exact chemical shifts and coupling patterns will be influenced by the three substituents. |

| ¹³C NMR | The spectrum will show characteristic signals for the carboxylic acid carbon, the cyano carbon, and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₄N₂O₄, M.W. 192.13 g/mol ).[10] |

| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |

Safety and Handling Precautions

This synthesis involves the use of several hazardous chemicals and requires strict adherence to safety protocols.

-

Sodium Nitrite: A strong oxidizer that can enhance the combustion of other substances.[11] It is toxic if inhaled or absorbed through the skin.[11]

-

Cyanide Compounds (Potassium Cyanide, Copper(I) Cyanide): Highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12][13] Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.[13][14] All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood.[13][15] Appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn.[13] A cyanide antidote kit should be readily available.[15]

-

Concentrated Acids: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Diazonium Salts: Can be explosive when isolated and dry.[5] It is crucial to keep the diazonium salt in solution and at low temperatures.

Conclusion

The synthesis of this compound from 3-amino-5-nitrobenzoic acid via the Sandmeyer reaction is a reliable and effective method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful attention to the experimental protocol, and strict adherence to safety precautions are paramount for a successful and safe synthesis. The versatility of the product opens up numerous possibilities for further chemical transformations, making this a key reaction in the toolbox of synthetic organic chemists.

References

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Organic Syntheses. o-TOLUNITRILE. Available from: [Link]

-

University of Southern California. Safety Guideline: Sodium Cyanide. Available from: [Link]

-

OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available from: [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Available from: [Link]

- Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

University of Windsor. Cyanides Storage, Handling and General Use Information. Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium nitrite. Available from: [Link]

-

OpenOChem Learn. Sandmeyer Reaction. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

L.S. College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]

- Google Patents. Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

-

PubChem. 3-(3-Cyanophenyl)-5-nitrobenzoic acid. Available from: [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Organic Syntheses. DIAZOAMINOBENZENE. Available from: [Link]

-

Quora. How to convert nitrobenzene into cyanobenzene. Available from: [Link]

-

PubChemLite. 3-cyano-5-nitrobenzeneboronic acid (C7H5BN2O4). Available from: [Link]

-

Scientific Research Publishing. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Available from: [Link]

-

PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available from: [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Diazotisation [organic-chemistry.org]

- 5. orgosolver.com [orgosolver.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. This compound | C8H4N2O4 | CID 21942565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. taekwang.co.kr [taekwang.co.kr]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. uwindsor.ca [uwindsor.ca]

- 15. 3.imimg.com [3.imimg.com]

Physicochemical properties of 3-Cyano-5-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 98556-65-1), a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's core characteristics, solution behavior, and spectroscopic profile. It moves beyond a simple recitation of data to explain the causality behind these properties and their implications for experimental design. Detailed, field-proven protocols for the empirical determination of key parameters like solubility and pKa are provided, ensuring that researchers can validate and expand upon the data presented herein.

Core Molecular and Physical Properties

This compound is an aromatic carboxylic acid featuring two strong electron-withdrawing groups, a nitrile (-C≡N) and a nitro (-NO₂), positioned meta to the carboxylic acid. This specific substitution pattern profoundly influences its reactivity, acidity, and overall physicochemical profile, making it a versatile intermediate for introducing a trifunctionalized phenyl ring into more complex molecular architectures.[1]

The core identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 98556-65-1 | [2][3] |

| Molecular Formula | C₈H₄N₂O₄ | [2][4] |

| Molecular Weight | 192.13 g/mol | [2][4] |

| Appearance | Crystalline solid (predicted) | [5] |

| Melting Point | Data not available in searched sources. | N/A |

| Boiling Point | Data not available in searched sources. | N/A |

| Topological Polar Surface Area | 107 Ų | [4] |

Acidity and Solution Behavior (pKa & Solubility)

The behavior of this compound in solution is paramount for its application in both synthesis (reaction media) and pharmacology (physiological media). Its acidity and solubility dictate reaction kinetics, bioavailability, and formulation strategies.

Acid Dissociation Constant (pKa)

Therefore, the pKa of this compound is expected to be considerably lower (i.e., more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2). For comparison, 3-nitrobenzoic acid, which has only one electron-withdrawing group, has a pKa of 3.47, making it about ten times more acidic than benzoic acid.[6] The addition of the second electron-withdrawing cyano group will further increase the acidity. This heightened acidity is a critical factor in designing its reactions, particularly in base-catalyzed processes or when considering its ionization state at physiological pH (≈7.4).

Solubility Profile

Specific quantitative solubility data for this compound is not available in the provided search results. However, based on analogous structures like 3-nitrobenzoic acid, a general profile can be predicted. It is expected to have low solubility in water but demonstrate significantly higher solubility in polar organic solvents such as ethanol, diethyl ether, and acetonitrile.[7][8] This behavior is typical for organic acids where the nonpolar aromatic ring dominates the overall polarity, limiting interaction with water.

For drug development professionals, understanding the pH-dependent solubility is crucial. Below its pKa, the molecule exists primarily in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt.

Experimental Determination of Key Parameters

To ensure scientific integrity, empirical validation of key physicochemical properties is essential. The following sections provide robust, step-by-step protocols for determining the pKa and aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the neutralization of the acid.[9] The inflection point of the resulting titration curve corresponds to the pH at which the acid is half-neutralized, which equals the pKa.[10]

Methodology Rationale: This method is chosen for its accuracy and direct measurement of acid-base equilibria.[10] Maintaining a constant ionic strength minimizes variations in activity coefficients, while purging with nitrogen prevents interference from dissolved atmospheric CO₂.[11]

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0 to ensure accurate readings.[11][12]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is low, a co-solvent like methanol can be used, but the final pKa will be for that specific solvent system.[9]

-

Titration Setup:

-

Place 20 mL of the sample solution into a jacketed reaction vessel on a magnetic stirrer.[11][12]

-

Add a supporting electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[11][12]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[11]

-

-

Titration Process:

-

Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL).[11][12]

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.[12]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Identify the half-equivalence point, which is the midpoint of the buffer region on the titration curve. The pH at this point is equal to the pKa of the acid.[11]

-

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[13] The method involves saturating a solvent with the compound and measuring the concentration in the supernatant after equilibrium is reached.

Methodology Rationale: This approach ensures that the measured solubility is the true equilibrium value, which is critical for pre-formulation and bioavailability studies. Using an excess of solid material guarantees that saturation is achieved.[13] Incubation for 24 hours or more is required to ensure thermodynamic equilibrium is reached, especially for poorly soluble compounds.[14]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4). The excess should be sufficient to maintain a suspension throughout the experiment.[13]

-

Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours.[14][15] It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached.[16]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte.[14]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation: Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.[15]

Spectroscopic and Structural Profile

While experimental spectra for this compound were not found in the search results, a predicted profile can be constructed based on its functional groups. This is essential for quality control and structural verification during synthesis.

| Spectroscopy Type | Expected Observations |

| ¹H NMR | The aromatic region (δ 7.5-9.0 ppm) should show three distinct signals corresponding to the three protons on the benzene ring. Due to the strong deshielding effects of the nitro, cyano, and carboxyl groups, these signals will be shifted significantly downfield. A very broad singlet for the acidic carboxylic proton may be observed far downfield (>10 ppm), which would exchange with D₂O. |

| ¹³C NMR | Expect eight distinct carbon signals: one for the carboxylic acid carbon (~165-170 ppm), one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons. The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-5) will be significantly deshielded. |

| Infrared (IR) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- C≡N Stretch (Nitrile): Medium, sharp band around 2220-2240 cm⁻¹.- N-O Stretch (Nitro): Two strong bands, one asymmetric (~1510-1560 cm⁻¹) and one symmetric (~1345-1385 cm⁻¹).- C-H Aromatic Bending: Bands in the 690-900 cm⁻¹ region indicating the substitution pattern. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z 192. High-resolution mass spectrometry would confirm the exact mass of 192.0171.[4] Common fragmentation patterns would include the loss of -OH (m/z 175), -COOH (m/z 147), and -NO₂ (m/z 146). |

Synthesis and Chemical Reactivity

Synthetic Route

This compound can be synthesized via a Sandmeyer reaction starting from 3-Amino-5-nitrobenzoic acid.[17]

-

Diazotization: The amino group of 3-Amino-5-nitrobenzoic acid is converted into a diazonium salt by treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0°C).[17]

-

Cyanation (Sandmeyer Reaction): The resulting diazonium salt solution is then added to a heated solution of a copper(I) cyanide source (prepared from CuSO₄ and KCN). The diazonium group is replaced by a cyanide group.[17]

-

Workup: After the reaction, the mixture is acidified and extracted with an organic solvent like ethyl acetate. Evaporation of the solvent yields this compound.[17]

Chemical Reactivity

The molecule's trifunctional nature provides three distinct sites for chemical modification:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation (after conversion to an acid chloride), and reduction to an alcohol.

-

Nitro Group: Can be reduced to an amine (-NH₂), providing a key handle for further derivatization, for example, to synthesize 3-Amino-5-cyanobenzoic acid.

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid (under harsh acidic or basic conditions) or reduced to a primary amine.

This versatility makes it a valuable precursor in the synthesis of pharmaceuticals and other functional materials.[1][18]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

PubChem. 3-(3-Cyanophenyl)-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Win-Win Chemical. 98556-65-1 this compound. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PMC, NIH. Available from: [Link]

-

BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-2-cyano-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 3-Nitrobenzoic acid. Available from: [Link]

-

ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available from: [Link]

- Google Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

PubChem. 3-Cyano-4-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Available from: [Link]

-

Quora. How to convert nitrobenzene into cyanobenzene. Available from: [Link]

-

NIST. Benzoic acid, 3-nitro-. WebBook. Available from: [Link]

-

Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available from: [Link]

-

SciSupplies. 3-Cyano-5-nitro-benzoic acid methyl ester, 98.0%, 25g. Available from: [Link]

-

Loba Chemie. 3-NITROBENZOIC ACID For Synthesis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 98556-65-1 this compound 3-氰基-5-硝基苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 3. This compound | 98556-65-1 [chemicalbook.com]

- 4. This compound | C8H4N2O4 | CID 21942565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-Cyano-4-nitrobenzoic acid | 1350540-03-2 [smolecule.com]

- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-硝基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. prepchem.com [prepchem.com]

- 18. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

3-Cyano-5-nitrobenzoic acid CAS number and molecular weight

An In-Depth Technical Guide to 3-Cyano-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Modern Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, and its emerging applications, with a focus on the scientific rationale behind its use in various experimental contexts.

Core Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a cyano (-CN) and a nitro (-NO₂) group, which are strongly electron-withdrawing, significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid.

A summary of its key identifiers and computed properties is presented below:

| Property | Value | Source |

| CAS Number | 98556-65-1 | [1] |

| Molecular Weight | 192.13 g/mol | [2] |

| Molecular Formula | C₈H₄N₂O₄ | [3] |

| Appearance | Off-white to pale yellow solid (typical) | |

| pKa | Estimated to be lower than benzoic acid (3.47) due to electron-withdrawing groups | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer reaction, a well-established method for the conversion of an amino group on an aromatic ring to a cyano group via a diazonium salt intermediate. The selection of this pathway is dictated by the ready availability of the starting material, 3-Amino-5-nitrobenzoic acid, and the high efficiency of the Sandmeyer reaction.

Synthetic Workflow

The overall synthetic scheme is a two-step process:

-

Diazotization: The amino group of 3-Amino-5-nitrobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium.

-

Cyanation: The diazonium salt is then treated with a cyanide source, typically a copper(I) cyanide solution, to introduce the cyano group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[2]

Step 1: Diazotization of 3-Amino-5-nitrobenzoic acid

-

In a suitable reaction vessel, dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.

-

Dilute the solution with 75 mL of water and cool to 0°C in an ice bath.

-

Prepare a solution of 1.38 g (20 mmol) of sodium nitrite (NaNO₂) in 10 mL of water.

-

Slowly add the sodium nitrite solution to the cooled solution of 3-Amino-5-nitrobenzoic acid over 30 minutes, maintaining the temperature at 0°C. The formation of the diazonium salt is indicated by a slight color change.

Causality: The reaction is carried out at low temperatures to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures. The slow addition of sodium nitrite controls the exothermic reaction and prevents the formation of byproducts.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide by mixing 10 g (42 mmol) of copper(II) sulfate pentahydrate in 40 mL of water with 10 g (154 mmol) of potassium cyanide in 20 mL of water. Heat this mixture to 65°C.

-

Adjust the pH of the diazonium salt solution to 6.2 using a saturated sodium carbonate (Na₂CO₃) solution.

-

Add the pH-adjusted diazonium salt solution to the heated copper cyanide mixture over 15 minutes.

-

Reflux the resulting mixture for 40 minutes.

-

After cooling, acidify the mixture with 2M hydrochloric acid.

-

Extract the product into ethyl acetate (2 x 200 mL).

-

Wash the combined organic extracts with aqueous sodium hydrogen phosphate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield this compound.

Causality: The use of copper(I) cyanide is crucial for the Sandmeyer reaction, as it facilitates the substitution of the diazonium group with a cyanide ion. The pH adjustment is necessary to optimize the reaction conditions for the cyanation step. The final workup with extraction and washing removes inorganic salts and other impurities.

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and functional materials.

Role in Drug Discovery

Substituted benzoic acids are common scaffolds in medicinal chemistry. The cyano and nitro groups of this compound can be chemically modified to introduce a variety of functional groups, allowing for the synthesis of diverse compound libraries for drug screening.

-

As a Precursor to Bioactive Molecules: The nitro group can be reduced to an amine, which can then be further functionalized. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The carboxylic acid group can be converted to esters or amides. This chemical versatility allows for the exploration of a wide chemical space in the search for new drug candidates. For example, related compounds like 3-Bromo-5-nitrobenzoic acid are used in the synthesis of potential antitubercular and anticancer agents.[5]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-Cyano-5-nitrobenzoic acid

An In-depth Technical Guide to the Spectroscopic Profile of 3-Cyano-5-nitrobenzoic Acid

This technical guide offers a comprehensive analysis of the spectroscopic characteristics of this compound (C₈H₄N₂O₄), a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is fundamental for structural confirmation, purity assessment, and predicting chemical behavior.

Given the absence of a complete, publicly available experimental dataset for this compound, this guide provides a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach not only offers a robust estimation of the expected spectral data but also serves as an educational framework for interpreting the spectra of complex substituted aromatic systems. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data, detailed experimental protocols, and the scientific rationale behind the spectral interpretations.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound incorporates three key functional groups on a benzene ring: a carboxylic acid, a cyano group, and a nitro group. All three are electron-withdrawing groups, which significantly deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra. The relative positions of these substituents (meta to each other) dictate the splitting patterns observed in the ¹H NMR spectrum.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-4, and H-6. Due to the strong electron-withdrawing nature of the substituents, all protons will be significantly deshielded, appearing at high chemical shifts (downfield).

-

H-4: This proton is situated between two meta-positioned electron-withdrawing groups (cyano and nitro) and will likely be the most deshielded. It will appear as a triplet (or more accurately, a triplet of triplets with small coupling constants) due to coupling with H-2 and H-6.

-

H-2 and H-6: These protons are chemically non-equivalent. H-2 is positioned between the carboxylic acid and cyano groups, while H-6 is between the carboxylic acid and nitro groups. Both will appear as triplets (or complex multiplets) due to coupling with their respective neighboring protons. Their exact chemical shifts will depend on the relative deshielding effects of the adjacent functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 13.0 | Singlet (broad) | - |

| H-4 | 8.9 - 9.1 | Triplet (t) | ~1.5 - 2.0 |

| H-2 | 8.7 - 8.9 | Triplet (t) | ~1.5 - 2.0 |

| H-6 | 8.6 - 8.8 | Triplet (t) | ~1.5 - 2.0 |

Rationale: The predictions are based on data from similar compounds. For instance, the aromatic protons of 3,5-dinitrobenzoic acid appear at δ 9.02 and 8.90 ppm.[1] The protons of 3-nitrobenzoic acid are found between δ 8.3 and 8.7 ppm.[2] The strong deshielding effect of the additional cyano group is expected to push these signals further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one each for the carboxyl and cyano carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| C-5 (C-NO₂) | 148 - 150 |

| C-1 (C-COOH) | 135 - 137 |

| C-3 (C-CN) | 133 - 135 |

| C-2 | 131 - 133 |

| C-6 | 130 - 132 |

| C-4 | 128 - 130 |

| C≡N | 116 - 118 |

Rationale: The chemical shifts are estimated based on known substituent effects and data from reference compounds. For 3-nitrobenzoic acid, the carboxyl carbon is at δ ~166 ppm and the carbon bearing the nitro group is at δ ~148 ppm.[3] For 3-cyanobenzoic acid, the cyano carbon appears around δ 118 ppm and the carbon attached to the cyano group is at δ ~112 ppm (this will be shifted downfield in our target molecule due to the other substituents).[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its excellent solvating power for polar aromatic acids.

-

Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range from 0 to 15 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width from 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from its functional groups.

Table 3: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2230 | Medium-Sharp | C≡N stretch (Nitrile) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |

| ~1530 | Strong | N-O asymmetric stretch (Nitro group) |

| ~1350 | Strong | N-O symmetric stretch (Nitro group) |

Rationale: These predictions are based on well-established correlation tables and data from similar molecules. The characteristic broad O-H stretch is typical for carboxylic acid dimers. The C=O stretch appears around 1710 cm⁻¹.[6] Aromatic nitro compounds consistently show strong bands around 1550 cm⁻¹ and 1350 cm⁻¹.[7] The nitrile (C≡N) stretch is expected in the 2260-2220 cm⁻¹ region.[6] Data for 3-cyanobenzoic acid confirms the C≡N and C=O stretching frequencies.[8]

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

The molecular weight of this compound is 192.13 g/mol .[9] In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 192.

Key fragmentation pathways would involve the loss of the functional groups:

-

Loss of OH: [M - 17]⁺ at m/z 175.

-

Loss of NO₂: [M - 46]⁺ at m/z 146.

-

Loss of COOH: [M - 45]⁺ at m/z 147.

Caption: Predicted major fragmentation pathway for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 192 | [M]⁺˙ (Molecular Ion) |

| 175 | [M - OH]⁺ |

| 147 | [M - COOH]⁺ |

| 146 | [M - NO₂]⁺ |

| 120 | [M - COOH - HCN]⁺ |

Rationale: The fragmentation pattern is predicted based on the stability of the resulting ions and is consistent with the fragmentation of similar aromatic acids. For example, 3-nitrobenzoic acid shows a base peak corresponding to the loss of the nitro group.[10]

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is less likely to cause extensive fragmentation than EI, making it ideal for confirming the molecular weight.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 193.

-

In negative ion mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 191.

-

-

High-Resolution MS (HRMS): For unambiguous formula determination, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap). The measured exact mass should be within 5 ppm of the calculated exact mass (C₈H₄N₂O₄, calculated [M-H]⁻ = 191.0101).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles of spectroscopy, we have established a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach for researchers to acquire and validate this data experimentally. This foundational information is critical for any scientist working with this compound, ensuring accurate identification and quality control in synthetic and developmental applications.

References

-

PrepChem. Synthesis of this compound. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

PubChem. 3-(3-Cyanophenyl)-5-nitrobenzoic acid. Available at: [Link]

-

Chegg. What IR peaks are present in 3-nitrobenzoic acid?. Available at: [Link]

-

PubChem. 2-Nitro-5-thiocyanatobenzoic acid. Available at: [Link]

-

Brainly. What IR peaks are present in 3-nitrobenzoic acid?. Available at: [Link]

-

SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Win-Win Chemical. 98556-65-1 this compound. Available at: [Link]

-

SpectraBase. Benzoic acid, p-nitrobenzyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. 3-Amino-2-cyano-5-nitrobenzoic acid. Available at: [Link]

-

NIST. Benzoic acid, 3-nitro-. Available at: [Link]

Sources

- 1. 3,5-Dinitrobenzoic acid(99-34-3) 13C NMR [m.chemicalbook.com]

- 2. 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Nitrobenzoic acid(121-92-6) 13C NMR [m.chemicalbook.com]

- 4. 3-Cyanobenzoic acid(1877-72-1) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chegg.com [chegg.com]

- 7. brainly.com [brainly.com]

- 8. 3-Cyanobenzoic acid(1877-72-1) IR Spectrum [m.chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Benzoic acid, 3-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-nitrobenzoic Acid: Solubility and Melting Point Analysis

This guide provides a comprehensive technical overview of the key physicochemical properties of 3-Cyano-5-nitrobenzoic acid, with a specific focus on its solubility profile and melting point. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior for its application in experimental and developmental pipelines.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 98556-65-1) is a substituted aromatic carboxylic acid featuring both a cyano (-C≡N) and a nitro (-NO₂) group on the benzene ring. Its molecular structure dictates its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro and cyano groups, combined with the acidic carboxylic acid moiety, results in a molecule with unique electronic and intermolecular interaction capabilities.

A thorough understanding of its solubility and melting point is paramount for its effective use in synthesis, purification, formulation, and biological screening. These parameters directly influence reaction kinetics, crystallization behavior, bioavailability, and storage stability.

Melting Point Determination: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical constant used for identification and as a primary indicator of purity. For this compound, the experimentally determined melting point is a sharp range, indicative of a pure substance.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| This compound | 98556-65-1 | C₈H₄N₂O₄ | 192.13 g/mol | 170-171[1] |

The relatively high melting point of this compound can be attributed to the strong intermolecular forces within its crystal lattice. These include hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar nitro and cyano substituents. Impurities present in a sample will typically lead to a depression and broadening of the melting point range.

Causality Behind Experimental Choices: The Capillary Method

The capillary method is the standard and most widely accepted technique for melting point determination due to its accuracy and the small sample size required.[2] The principle relies on heating a small, powdered sample in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[2]

A slow heating rate (around 1-2 °C per minute) is crucial as the melting point is approached to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[2] This minimizes measurement errors associated with heat transfer lag.

Experimental Protocol: Melting Point Determination of this compound

Below is a step-by-step methodology for the accurate determination of the melting point of this compound using a modern melting point apparatus.

Materials:

-

This compound (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer

-

Spatula

-

Mortar and pestle (if the sample is not finely powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Inserting the Capillary Tube: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating ramp can be used to get a preliminary estimate.

-

Accurate Determination: Set the starting temperature to about 10-15 °C below the expected melting point (170-171 °C). Set the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens.

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting).

-

-

Repeatability: For robust data, perform the measurement in triplicate.

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profile: Predicting Behavior in Various Solvents

The molecule possesses several functional groups that dictate its solubility:

-

Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

-

Nitro Group (-NO₂): This is a highly polar group that can participate in dipole-dipole interactions, enhancing solubility in polar solvents.

-

Cyano Group (-C≡N): This group is also polar and can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar and weakly polar organic solvents.

Based on these features, a qualitative solubility profile can be inferred.

Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The carboxylic acid, nitro, and cyano groups can form strong hydrogen bonds and dipole-dipole interactions with these solvents. The presence of the nonpolar aromatic ring may limit very high solubility in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | The polar functional groups will interact favorably with the dipoles of these solvents. |

| Weakly Polar | Dichloromethane, Chloroform | Sparingly Soluble | The polarity of the functional groups is less compatible with these solvents, but the aromatic ring provides some affinity. |

| Nonpolar | Hexane, Toluene | Insoluble to Very Sparingly Soluble | The highly polar nature of the molecule is incompatible with the nonpolar nature of these solvents. |

| Aqueous Base | 5% Sodium Bicarbonate, 5% Sodium Hydroxide | Soluble | The acidic carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[3] |

| Aqueous Acid | 5% Hydrochloric Acid | Insoluble | The compound is acidic and will not react with an aqueous acid. |

This predicted profile is supported by solubility data for structurally similar compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, which show good solubility in polar organic solvents like methanol and ethanol, and lower solubility in less polar solvents like toluene and water.[3]

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[4]

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any undissolved microcrystals.

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Solubility Determination.

Safety and Handling

As a nitro-containing aromatic compound, this compound should be handled with appropriate care in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This technical guide provides a detailed analysis of the melting point and a predictive overview of the solubility of this compound. The experimentally determined melting point of 170-171 °C serves as a reliable parameter for identity and purity assessment. The predicted solubility profile, based on the compound's functional groups, suggests good solubility in polar organic solvents and aqueous basic solutions. The detailed experimental protocols provided herein offer a robust framework for researchers to determine these critical physicochemical properties with high accuracy in their own laboratory settings, facilitating the compound's effective application in research and development.

References

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Collett, A. R., & Lazzell, C. L. (1927). SOLUBILITY RELATIONS OF THE ISOMERIC NITRO BENZOIC ACIDS. Journal of the American Chemical Society, 49(12), 3087-3091. [Link]

-

Zhang, X., Meng, S. S., Wang, L. Y., & Li, Y. T. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure, 1301, 137357. [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

A Technical Guide to 3-Cyano-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 3-Cyano-5-nitrobenzoic acid (CAS No: 98556-65-1), a key chemical intermediate in the fields of medicinal chemistry and materials science. We will explore its fundamental molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Sandmeyer reaction, including mechanistic insights. Furthermore, this guide will delve into the compound's reactivity profile and its potential as a versatile building block for the development of novel pharmaceutical agents and other advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important trifunctional aromatic compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic carboxylic acid characterized by the presence of both a nitrile (-C≡N) and a nitro (-NO₂) group substituted on the benzene ring at the meta positions relative to the carboxyl group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Chemical Structure and IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

Caption: 2D structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄ | [1] |

| Molecular Weight | 192.13 g/mol | [1] |

| CAS Number | 98556-65-1 | [2] |

| Appearance | Off-white to yellowish solid | [3] |

| pKa | ~3.4 (Estimated based on 3-nitrobenzoic acid) | [3][4] |

Spectroscopic Profile

While detailed experimental spectra require laboratory acquisition, the structural features of this compound allow for the prediction of key spectroscopic signals essential for its characterization.[5]

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the benzene ring. The significant downfield shifts are due to the strong electron-withdrawing effects of the -COOH, -NO₂, and -CN groups.

-

¹³C NMR: Eight carbon signals are anticipated. The carboxyl carbon will appear significantly downfield (>165 ppm), followed by the aromatic carbons, with those directly attached to the electron-withdrawing groups showing the largest shifts. The nitrile carbon typically appears around 115-120 ppm.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹, respectively).[6]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (192.13). Common fragmentation patterns would involve the loss of -OH, -COOH, and -NO₂ groups.[5]

Synthesis and Mechanistic Insights

The most common and efficient laboratory-scale synthesis of this compound involves a Sandmeyer reaction, a robust method for converting an aromatic amine into a nitrile.[7] The readily available starting material for this process is 3-Amino-5-nitrobenzoic acid.

Synthesis Workflow: Sandmeyer Reaction

The synthesis is a two-step process initiated by the diazotization of the primary amine, followed by cyanide substitution catalyzed by a copper(I) salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed to be self-validating through careful control of reaction parameters.[8]

Materials:

-

3-Amino-5-nitrobenzoic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium carbonate (Na₂CO₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated HCl.

-

Dilute the solution with 75 mL of water and cool the mixture to 0°C in an ice-water bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Slowly add, over 30 minutes, a solution of 1.38 g (20 mmol) of NaNO₂ in 10 mL of water. Keep the temperature below 5°C. The formation of the diazonium salt is indicated by a slight change in color.

-

After the addition is complete, carefully adjust the pH to 6.2 using a saturated Na₂CO₃ solution. This neutralizes the excess strong acid before the next step.

-

-

Sandmeyer Cyanation:

-

CAUTION: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly toxic potassium cyanide.

-

In a separate flask, prepare the copper(I) cyanide catalyst in situ. Heat a mixture of 10 g (42 mmol) of CuSO₄·5H₂O in 40 mL of water and 10 g (154 mmol) of KCN in 20 mL of water to 65°C.

-

Add the previously prepared cold diazonium salt solution to the hot catalyst mixture over 15 minutes. The reaction is exothermic and will involve the evolution of nitrogen gas.

-

Once the addition is complete, reflux the reaction mixture for 40 minutes to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and acidify with 2M HCl to protonate the product and neutralize any remaining cyanide.

-

Transfer the mixture to a separatory funnel and extract the organic components into ethyl acetate (2 x 200 mL).

-

Combine the organic extracts and wash sequentially with aqueous NaH₂PO₄, water, and brine. These washes remove inorganic salts and impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. The reported yield for this procedure is approximately 94%.[8]

-

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can be manipulated selectively.

Chemical Reactivity Profile

-

Aromatic Ring: The presence of three strong electron-withdrawing groups (-COOH, -NO₂, -CN) deactivates the benzene ring towards electrophilic aromatic substitution.[4]

-

Nitro Group: The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C).[9] This transformation is fundamental in medicinal chemistry, converting the molecule into 3-Amino-5-cyanobenzoic acid, a precursor for building heterocyclic scaffolds or for amide coupling reactions.

-

Cyano Group: The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group (-CH₂NH₂), providing a flexible linker for further derivatization.

-

Carboxylic Acid Group: This group undergoes standard transformations, such as esterification or conversion to an acyl chloride, allowing for the formation of esters and amides, which are prevalent in bioactive molecules.

Role as a Building Block in Medicinal Chemistry

While specific drugs derived directly from this compound are not broadly documented, its structural motifs are highly relevant. Nitroaromatic compounds are precursors to many pharmaceuticals, including antibiotics and anti-inflammatory agents.[9][10] The strategic placement of the three functional groups makes it an ideal scaffold for generating libraries of complex molecules for high-throughput screening. For instance, reduction of the nitro group followed by amide coupling at the carboxylic acid and derivatization of the cyano group would allow for the systematic exploration of three distinct points of molecular diversity from a single, well-defined core structure. This approach is invaluable in structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery pipelines.[11]

Conclusion

This compound is a compound of significant synthetic value. Its well-defined structure and the orthogonal reactivity of its functional groups make it a powerful intermediate for organic synthesis. The robust and high-yielding Sandmeyer synthesis protocol allows for its reliable production in a laboratory setting. For researchers and professionals in drug development, this molecule offers a versatile platform for constructing novel molecular architectures with the potential for diverse biological activities, underscoring its importance in the ongoing quest for new therapeutic agents.

References

-

PrepChem. Synthesis of this compound. Available from: [Link][8]

-

PubChem. 3-(3-Cyanophenyl)-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link][12]

-

Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Available from: [13]

-

Google Patents. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives. Available from: [7]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. Available from: [Link][9]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available from: [Link][10]

-

NIST. Benzoic acid, 3-nitro-. National Institute of Standards and Technology. Available from: [Link][6]

Sources

- 1. 98556-65-1 this compound 3-氰基-5-硝基苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 2. This compound | 98556-65-1 [chemicalbook.com]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoic acid, 3-nitro- [webbook.nist.gov]

- 7. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | C8H4N2O4 | CID 21942565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Synthesis of 3-Cyano-5-nitrobenzoic Acid

This guide provides a comprehensive overview of the historical and contemporary synthetic routes to 3-Cyano-5-nitrobenzoic acid, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document details the underlying chemical principles, step-by-step experimental protocols, and the critical rationale behind methodological choices.

Introduction and Historical Context

This compound is a substituted aromatic carboxylic acid featuring both an electron-withdrawing nitro group and a cyano group. This unique substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or further functionalization, while the cyano and carboxylic acid groups offer additional reaction sites.[2]

The primary method for introducing the cyano group onto the aromatic ring in this context relies on a cornerstone of organic chemistry: the Sandmeyer reaction . Discovered in 1884 by Swiss chemist Traugott Sandmeyer, this reaction provides a reliable method for converting aryl diazonium salts into aryl halides or pseudohalides, including cyanides.[3][4] The discovery was serendipitous; while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, Sandmeyer instead isolated chlorobenzene.[4] This led to the development of a suite of reactions using copper(I) salts (CuCl, CuBr, CuCN) to displace the diazonium group, a transformation that is otherwise difficult to achieve.[5] The synthesis of this compound is a classic application of this powerful reaction.

Overall Synthetic Strategy

The most logical and widely practiced synthesis of this compound begins with the commercially available starting material, 3-Amino-5-nitrobenzoic acid. The core transformation involves the conversion of the amino group into a cyano group via the two-stage Sandmeyer reaction process: diazotization followed by copper-catalyzed cyanation.

The precursor, 3-Amino-5-nitrobenzoic acid, is itself typically prepared via the selective reduction of one nitro group from the more fundamental starting material, 3,5-Dinitrobenzoic acid. This dinitro compound is synthesized by the direct nitration of benzoic acid.[6] The complete, logical synthetic pathway is therefore a three-step sequence starting from benzoic acid.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

This section provides a detailed, step-by-step guide for the synthesis, focusing on the conversion of 3-Amino-5-nitrobenzoic acid.

Core Synthesis: From 3-Amino-5-nitrobenzoic Acid

The conversion is a one-pot, two-step process that leverages the Sandmeyer reaction. The first step is the formation of a diazonium salt from the aromatic amine, which is then immediately reacted with a copper(I) cyanide complex to yield the final product.

Step 1: Diazotization of 3-Amino-5-nitrobenzoic Acid

The objective of this step is to convert the primary amino group (-NH₂) into an excellent leaving group, dinitrogen gas (-N₂⁺). This is achieved by reacting the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid.[7]

Causality Behind Experimental Choices:

-

In Situ Generation: Nitrous acid is unstable and is therefore prepared within the reaction mixture as needed.

-

Low Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature is critical for safety and to prevent premature decomposition and side reactions, maximizing the yield of the desired salt.

-

Strong Acid: A strong acid is required to protonate nitrous acid, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the amine.[7]

Experimental Protocol:

-

Dissolve 3.64 g (20 mmol) of 3-Amino-5-nitrobenzoic acid in 20 mL of concentrated hydrochloric acid.[8]

-

Dilute the solution with 75 mL of water and cool the mixture to 0 °C in an ice bath with constant stirring.[8]

-

Separately, prepare a solution of 1.38 g (20 mmol) of sodium nitrite (NaNO₂) in 10 mL of water.[8]

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is observed. Keep the resulting diazonium salt solution cold for the next step.[8]

Step 2: Copper-Catalyzed Cyanation (The Sandmeyer Reaction)

This step involves the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt. The mechanism is understood to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, initiating a radical-nucleophilic aromatic substitution pathway.[3][7]

Mechanism Breakdown:

-

Single Electron Transfer (SET): Copper(I) donates an electron to the diazonium salt, forming an aryl radical, nitrogen gas, and copper(II).

-

Radical Recombination: The aryl radical reacts with the copper(II) halide/cyanide complex.

-

Product Formation: The final aryl cyanide product is formed, and the copper(I) catalyst is regenerated. The detection of biaryl byproducts lends support to this radical mechanism.[3]

Caption: Simplified radical mechanism of the Sandmeyer cyanation.

Experimental Protocol:

-

In a separate flask, prepare the cyanide solution by dissolving 10 g (154 mmol) of potassium cyanide (KCN) in 20 mL of water. In another beaker, dissolve 10 g (42 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 40 mL of water. Note: While CuCN is the typical reagent, this prep uses a mixture that generates the active copper(I) species in situ.

-

Heat the copper/cyanide mixture to 65 °C.[8]

-

Before adding the diazonium salt, adjust its pH to 6.2 using a saturated sodium carbonate (Na₂CO₃) solution. This step is crucial for optimizing the reaction conditions.[8]

-

Slowly add the cold diazonium salt solution to the heated copper/cyanide mixture over 15 minutes.[8]

-

After the addition is complete, heat the mixture to reflux for 40 minutes to ensure the reaction goes to completion.[8]

Step 3: Workup and Purification

The final phase involves isolating and purifying the this compound from the reaction mixture.

Experimental Protocol:

-

Cool the reaction mixture to room temperature.[8]

-